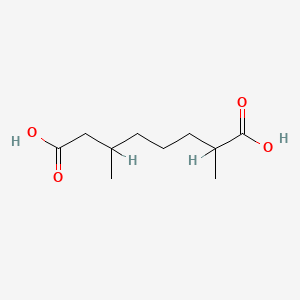
2,6-Dimethyloctanedioic acid
Descripción
2,6-Dimethyloctanedioic acid (CAS: 3269-74-7) is a branched dicarboxylic acid with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol. Key physical properties include a density of 1.101 g/cm³, a boiling point of 366.3°C, and a melting point of 189.5°C . The compound exhibits moderate solubility in water (logP: ~2.29×10⁻⁶ mmHg at 25°C), attributed to its dual carboxylic acid groups and hydrophobic methyl branches .
Biologically, this compound is a metabolite of phytanic acid in patients with Refsum’s disease, a rare genetic disorder characterized by impaired α-oxidation of phytanic acid. Elevated urinary excretion of this metabolite serves as a diagnostic biomarker for the disease .
Propiedades
Número CAS |
3269-74-7 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2,6-dimethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
YXTSFTNUPXGYDZ-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)C(=O)O)CC(=O)O |
SMILES canónico |
CC(CCCC(C)C(=O)O)CC(=O)O |
Sinónimos |
2,6-dimethyloctane-1,8-dioic acid 2,6-dimethyloctanedioic acid 2,6-DMOA BMS 197564 BMS-197564 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Isomer: 2,7-Dimethyloctanedioic Acid
Though structurally similar, 2,7-dimethyloctanedioic acid differs in the position of its methyl groups (C2 and C7 vs. C2 and C6 in 2,6-dimethyloctanedioic acid). This positional isomerism likely influences physical properties such as melting point and solubility due to variations in molecular packing and hydrogen-bonding efficiency.
Table 1: Physical Properties of Dicarboxylic Acids with Methyl Branches
Research Findings and Implications
- Therapeutic Monitoring: Quantifying this compound in urine aids in diagnosing Refsum’s disease, whereas 3-methyladipic acid’s presence requires differential diagnosis .
- Structural Insights : Positional isomerism (e.g., 2,6 vs. 2,7 dimethyl derivatives) may alter pharmacokinetic properties, though further studies are needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


